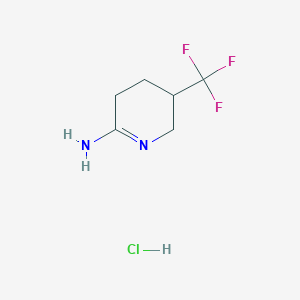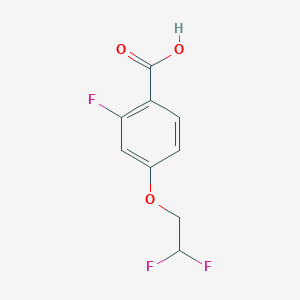
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide is a heterocyclic compound that contains both azetidine and piperazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide typically involves the following steps:
Formation of Azetidine Ring: Azetidine can be synthesized by the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Formation of Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling of Azetidine and Piperazine Rings: The azetidine and piperazine rings are coupled using appropriate reagents and conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green and cost-effective methods are preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced forms of the compound .
科学的研究の応用
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Research: It is used in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Piperazine: A heterocyclic compound with two nitrogen atoms at opposite positions in a six-membered ring.
Uniqueness
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide is unique due to the combination of azetidine and piperazine rings in its structure. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
分子式 |
C12H24N4O |
|---|---|
分子量 |
240.35 g/mol |
IUPAC名 |
4-(azetidin-3-yl)-N-butylpiperazine-1-carboxamide |
InChI |
InChI=1S/C12H24N4O/c1-2-3-4-14-12(17)16-7-5-15(6-8-16)11-9-13-10-11/h11,13H,2-10H2,1H3,(H,14,17) |
InChIキー |
POKWQGDUWVTNTK-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N1CCN(CC1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


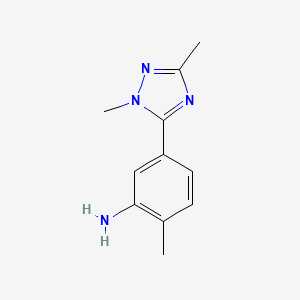

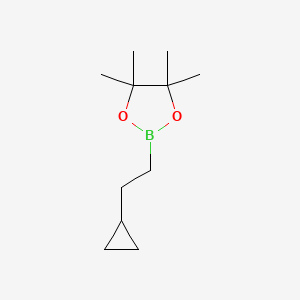
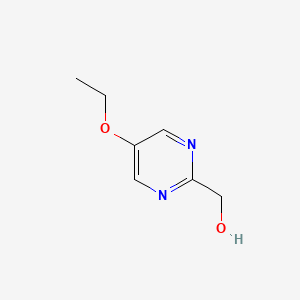
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
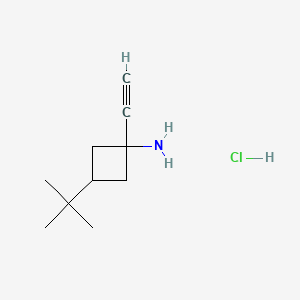
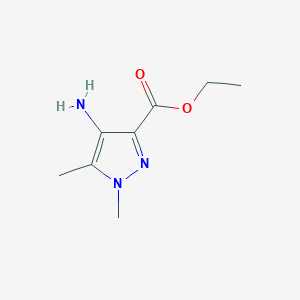
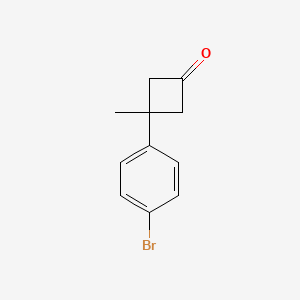
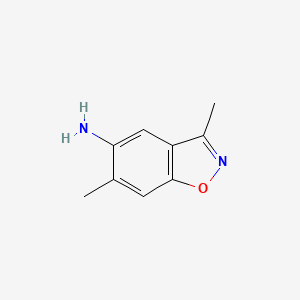
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
